molecular formula C15H19N3OS B6449136 2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole CAS No. 2549048-51-1

2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole

Cat. No. B6449136
CAS RN: 2549048-51-1
M. Wt: 289.4 g/mol
InChI Key: HQJNYULETVIAFS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a cyclopentene ring, a pyrrole ring, and a thiazole ring. The cyclopentene ring has a carbonyl group attached, which suggests that it might have some reactivity .


Molecular Structure Analysis

The molecule contains several different types of rings, which can have significant effects on its properties. For example, the cyclopentene ring could potentially have aromatic character, which would make it particularly stable . The pyrrole and thiazole rings are heterocycles, which can also have interesting properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the carbonyl group could make the compound polar, affecting its solubility in different solvents .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting biological activity, it could be studied as a potential drug. Alternatively, if it has unique chemical reactivity, it could be used in synthetic chemistry .

properties

IUPAC Name

cyclopent-3-en-1-yl-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c19-14(11-3-1-2-4-11)17-7-12-9-18(10-13(12)8-17)15-16-5-6-20-15/h1-2,5-6,11-13H,3-4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJNYULETVIAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1C(=O)N2CC3CN(CC3C2)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(Cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole

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